molecular formula C22H22FN3O3S B3654913 2-{(5Z)-5-[4-(diethylamino)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(2-fluorophenyl)acetamide

2-{(5Z)-5-[4-(diethylamino)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(2-fluorophenyl)acetamide

Cat. No.: B3654913
M. Wt: 427.5 g/mol
InChI Key: OMKADZKFXQXGOX-UYRXBGFRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{(5Z)-5-[4-(diethylamino)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(2-fluorophenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a thiazolidinone core, which is known for its biological activity, and a fluorophenyl group, which can enhance its pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(5Z)-5-[4-(diethylamino)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(2-fluorophenyl)acetamide typically involves the condensation of 4-(diethylamino)benzaldehyde with thiazolidine-2,4-dione in the presence of a base, followed by the reaction with 2-fluoroaniline. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Base: Sodium hydroxide or potassium carbonate

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{(5Z)-5-[4-(diethylamino)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(2-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water

    Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether

    Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-{(5Z)-5-[4-(diethylamino)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidinone core can bind to active sites, inhibiting enzyme activity, while the fluorophenyl group can enhance binding affinity and specificity. The compound may also modulate signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(4-(diethylamino)benzylidene)hydrazino)-N-(4-fluorophenyl)-2-oxoacetamide
  • 2-(4-(diethylamino)benzylidene)(1,3)thiazolo(3,2-a)benzimidazol-3(2H)-one
  • N’-(4-(diethylamino)benzylidene)-2-(2-thienyl)acetohydrazide

Uniqueness

2-{(5Z)-5-[4-(diethylamino)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(2-fluorophenyl)acetamide is unique due to its combination of a thiazolidinone core and a fluorophenyl group, which confer distinct biological and chemical properties. This combination enhances its potential as a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-[(5Z)-5-[[4-(diethylamino)phenyl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O3S/c1-3-25(4-2)16-11-9-15(10-12-16)13-19-21(28)26(22(29)30-19)14-20(27)24-18-8-6-5-7-17(18)23/h5-13H,3-4,14H2,1-2H3,(H,24,27)/b19-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMKADZKFXQXGOX-UYRXBGFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-{(5Z)-5-[4-(diethylamino)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(2-fluorophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-{(5Z)-5-[4-(diethylamino)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(2-fluorophenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-{(5Z)-5-[4-(diethylamino)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(2-fluorophenyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-{(5Z)-5-[4-(diethylamino)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(2-fluorophenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-{(5Z)-5-[4-(diethylamino)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(2-fluorophenyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-{(5Z)-5-[4-(diethylamino)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(2-fluorophenyl)acetamide

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